((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine

EphA2 receptor Binding affinity Ligand-binding domain

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (CAS 875901-35-2), also cataloged as 123B9, is a synthetic sulfonamide-derived leucine analog with the molecular formula C18H20ClNO5S and a molecular weight of 397.87 g/mol. This compound is a potent and selective agonist of the EphA2 receptor tyrosine kinase, selectively targeting its ligand-binding domain (LBD) with a dissociation constant (Kd) of 4.0 μM.

Molecular Formula C18H20ClNO5S
Molecular Weight 397.87
CAS No. 875901-35-2
Cat. No. B2544835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
CAS875901-35-2
Molecular FormulaC18H20ClNO5S
Molecular Weight397.87
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
InChIInChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)
InChIKeyNOOHVTMKDANSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (CAS 875901-35-2) Procurement Guide: What It Is and Why It's in Your Pipeline


((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (CAS 875901-35-2), also cataloged as 123B9, is a synthetic sulfonamide-derived leucine analog with the molecular formula C18H20ClNO5S and a molecular weight of 397.87 g/mol [1]. This compound is a potent and selective agonist of the EphA2 receptor tyrosine kinase, selectively targeting its ligand-binding domain (LBD) with a dissociation constant (Kd) of 4.0 μM . It belongs to a class of small-molecule and peptidomimetic agents developed for tumor-homing applications and targeted cancer therapy research. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% [2].

Why Generic ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine Substitution Fails: Structural Specificity Matters for EphA2 Targeting


Generic substitution among sulfonyl-leucine derivatives or EphA2-targeting agents is not scientifically valid due to marked differences in binding affinity, receptor selectivity, and plasma stability. While compounds sharing the 4-(2-chlorophenoxy)phenylsulfonyl scaffold may exhibit some class-level anti-inflammatory or enzyme inhibitory activity , the specific leucine amino acid moiety in this compound confers critical binding interactions with the EphA2 ligand-binding domain that are absent in alanine, methionine, or phenylalanine analogs. Furthermore, alternative EphA2 agonists such as doxazosin or YSA peptide demonstrate distinct selectivity profiles (EphA2/EphA4 dual agonism) and divergent metabolic stability characteristics [1]. The following quantitative evidence demonstrates precisely where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9) vs. Comparators


EphA2 Receptor Binding Affinity: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine vs. Dimeric Derivatives

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9 monomer) binds the EphA2 ligand-binding domain with a Kd of 4.0 μM . Systematic optimization of this compound yielded a submicromolar affinity derivative, and subsequent structure-based design produced dimeric versions with substantially enhanced binding. For example, the dimeric version of 135H11 (a 123B9-optimized derivative) demonstrated a Kd of 0.16 μM against EphA2-LBD [1]. This represents a 25-fold improvement in binding affinity relative to the parent 123B9 monomer. Procurement of the monomeric 123B9 enables direct comparative studies of monomeric versus dimeric agonism mechanisms and serves as the essential starting scaffold for affinity maturation programs.

EphA2 receptor Binding affinity Ligand-binding domain

Receptor Selectivity Profile: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine vs. Doxazosin (EphA2/EphA4 Dual Agonist)

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9) demonstrates high selectivity for EphA2 over closely related Eph family receptors. Specifically, 123B9 does not appreciably inhibit the ligand-binding domains of the most closely related EphA3 and EphA4 receptors [1]. In contrast, doxazosin, a small-molecule EphA2 agonist identified through virtual screening, acts as a dual agonist for both EphA2 and EphA4 receptors but does not activate other Eph receptors tested [2]. This selectivity distinction is critical: 123B9 provides EphA2-exclusive activation, while doxazosin introduces confounding EphA4-mediated signaling that may alter experimental outcomes.

EphA2 Selectivity EphA3 EphA4 Receptor tyrosine kinase

Plasma Stability: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine vs. Earlier EphA2 Peptide Agonists

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9) exhibits significantly improved plasma stability compared to previously studied EphA2-targeting peptides. The compound, which lacks a free N-terminal amine, demonstrates exceptional stability with over 95% intact compound detected in plasma after 120 minutes of incubation (t1/2 >> 2 hr) [1][2]. In vivo pharmacokinetic analysis in mice following intravenous administration (30 mg/kg) confirmed that 123B9 remains detectable at all time points tested up to 4 hours, with mean plasma concentrations of 447 ± 268 ng/mL at 2 hours and 569 ± 86 ng/mL at 4 hours . This enhanced stability profile distinguishes 123B9 from earlier-generation EphA2 agonist peptides, which were characterized as relatively weak in affinity and lacked the metabolic robustness required for detailed structural and in vivo studies [3].

Plasma stability Metabolic stability In vivo persistence

Amino Acid Moiety Impact: Leucine-Based Compound vs. Alanine, Methionine, and Phenylalanine Analogs

Within the 4-(2-chlorophenoxy)phenylsulfonyl chemical series, the amino acid moiety profoundly influences molecular properties and biological targeting. The leucine-based target compound (MW: 397.87, C18H20ClNO5S) [1] incorporates a branched hydrophobic side chain (isobutyl group) that is essential for EphA2 LBD recognition . Comparatively, the alanine analog (MW: 355.79, C15H14ClNO5S) contains only a methyl side chain, the methionine analog (MW: 415.9, C17H18ClNO5S2) introduces a sulfur-containing side chain, and the phenylalanine analog (MW: 431.89, C21H18ClNO5S) adds an aromatic benzyl group. While all analogs share the same 4-(2-chlorophenoxy)phenylsulfonyl pharmacophore, only the leucine derivative has been validated as a selective EphA2 agonist. The alanine, methionine, and phenylalanine variants are cataloged primarily as synthetic intermediates or for other uncharacterized applications, with no published EphA2 binding data available.

Structure-activity relationship Amino acid derivative EphA2 binding

Recommended Procurement and Research Applications for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9)


EphA2-Selective Agonism Studies Requiring Exclusion of EphA3/EphA4 Cross-Reactivity

Researchers investigating EphA2-specific signaling pathways in cancer models should procure this compound (123B9) rather than doxazosin or other dual agonists. The compound's demonstrated lack of appreciable inhibition of EphA3 and EphA4 ligand-binding domains [1] enables unambiguous interpretation of EphA2-mediated cellular responses, including receptor phosphorylation, internalization, and downstream effects on cell migration. This selectivity is essential for studies in pancreatic, prostate, breast, lung, and ovarian cancer models where EphA2 overexpression correlates with poor prognosis [2].

In Vivo Tumor-Homing and Pharmacokinetic Studies in Murine Cancer Models

The exceptional plasma stability of this compound (>95% intact after 120 min, t1/2 >> 2 hr) [3] makes it uniquely suitable for in vivo tumor-homing studies. Following IV administration (30 mg/kg), the compound remains detectable in plasma for at least 4 hours (447 ± 268 ng/mL at 2 hr; 569 ± 86 ng/mL at 4 hr) , providing a robust PK window for tumor targeting experiments. Conjugation of dimeric 123B9 with paclitaxel has demonstrated effectiveness at targeting circulating tumor cells and inhibiting lung metastasis in breast-cancer models [4], positioning the monomeric compound as an essential control and scaffold for drug conjugate development.

Structural Biology and SAR Campaigns for EphA2 Agonist Optimization

This compound serves as the parent scaffold for affinity maturation and structure-based drug design programs targeting EphA2. The monomeric 123B9 (Kd = 4.0 μM) provides the baseline binding affinity from which submicromolar and nanomolar derivatives were developed [5]. Its well-characterized binding mode enabled cocrystallization with the EphA2 ligand-binding domain, providing the first structural basis for the agonistic mechanism of this compound class [5]. Procurement of the parent 123B9 compound is essential for laboratories conducting SAR studies, scaffold hopping, or validating computational docking predictions against experimentally determined binding parameters.

Comparative Pharmacology Studies of Monomeric vs. Dimeric EphA2 Agonists

The monomeric 123B9 compound is required as a reference standard in studies comparing monomeric versus dimeric EphA2 agonism. Dimeric versions (e.g., (123B9)2-Motif, Kd = 4.9 μM) [6] and optimized dimeric derivatives (e.g., dimeric 135H11, Kd = 0.16 μM) [5] demonstrate enhanced receptor activation and internalization. Comparative studies require the monomeric parent compound to establish baseline signaling kinetics, receptor trafficking patterns, and dose-response relationships. This application is particularly relevant for researchers evaluating the therapeutic index or mechanistic differences between monomeric and multimeric EphA2-targeting agents.

Quote Request

Request a Quote for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.